molecular formula C12H11N B8322438 2-Methyl-8-vinyl-quinoline

2-Methyl-8-vinyl-quinoline

Cat. No. B8322438
M. Wt: 169.22 g/mol
InChI Key: LEUPFCDQAMPSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-vinyl-quinoline is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

8-ethenyl-2-methylquinoline

InChI

InChI=1S/C12H11N/c1-3-10-5-4-6-11-8-7-9(2)13-12(10)11/h3-8H,1H2,2H3

InChI Key

LEUPFCDQAMPSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C=C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4.80 g (21.60 mmol) 8-bromo-2-methylquinoline (commercially available from ACB Block Ltd, Moscow, Russia), 0.89 g (1.10 mmol) PdCl2dppfCH2Cl2, 4.48 g (32.40 mmol) potassium vinyl tetrafluoroborate and 3.10 ml (22.10 mmol) triethylamine in 150 ml ethanol was heated at reflux for 3 h. The resulting yellow suspension was filtered and the filtrate evaporated to dryness. The residue was suspended in ethyl acetate, filtered and the filtrate extracted with water. The organic layer was evaporated to dryness and the isolated crude product purified by silica gel chromatography (CH2Cl2/ethyl acetate 98:2) to yield 2.68 g (73%) of the title compound as a colorless oil. MS: 169.1 (M+). 1H-NMR (300 MHz, CDCl3): 2.74 (s, 1H); 5.47 (dd, J=11.1, 1.6 Hz, 1H); 5.97 (dd, 17.9, 1.6 Hz, 1H), 7.24 (d, J=8.4 Hz, 1H); 7.43 (t, J=7.7 Hz, 1H); 7.66 (dd, J=8.1, 1.2 Hz, 1H); 7.87 (dd, J=7.3, 1.2 Hz, 1H); 7.97 (d, J=8.4 Hz, 1H); 8.05 (dd, J=17.9, 11.1 Hz, 1H).
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppfCH2Cl2
Quantity
0.89 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl tetrafluoroborate
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
73%

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